An aminobisphosphonate that inhibits BONE RESORPTION and is used for the treatment of osteolytic lesions, bone pain, and severe HYPERCALCEMIA associated with malignancies.
See also: Pamidronic Acid (has active moiety).
Aredia
CAS No.: 109552-15-0
Cat. No.: VC0001733
Molecular Formula: C3H9NNa2O7P2
Molecular Weight: 279.03 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 109552-15-0 |
---|---|
Molecular Formula | C3H9NNa2O7P2 |
Molecular Weight | 279.03 g/mol |
IUPAC Name | disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate |
Standard InChI | InChI=1S/C3H11NO7P2.2Na/c4-2-1-3(5,12(6,7)8)13(9,10)11;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;/q;2*+1/p-2 |
Standard InChI Key | CEYUIFJWVHOCPP-UHFFFAOYSA-L |
SMILES | C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.O.O.O.[Na+].[Na+] |
Canonical SMILES | C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
Chemical Composition and Structural Characteristics
Pamidronate disodium's molecular formula is , yielding a molecular weight of 369.1 g/mol . The compound exists as a white-to-off-white lyophilized powder containing 30 mg or 90 mg of active drug substance per vial, combined with mannitol (470 mg in 30 mg vials; 375 mg in 90 mg vials) as a stabilizing excipient .
The crystalline structure features a central carbon atom bonded to two phosphonate groups (), with an amino-containing side chain () that enhances bone mineral affinity . This configuration enables strong chelation of calcium ions within hydroxyapatite crystals, achieving localized concentration in bone tissue up to 300-fold higher than plasma levels .
Table 1: Physicochemical Properties of Pamidronate Disodium
Property | Specification |
---|---|
Solubility in water | 1% solution pH 8.3 |
pKa values | 2.3, 7.3, 11.9 (phosphonate groups) |
Partition coefficient | Log P = -3.1 (highly hydrophilic) |
Stability | 24 months at 25°C (lyophilized form) |
Mechanism of Antiresorptive Action
Aredia exerts its pharmacological effects through three primary mechanisms:
-
Hydroxyapatite Binding: The bisphosphonate moiety chelates calcium ions in bone mineral matrix, forming stable complexes that reduce hydroxyapatite dissolution . This physical barrier decreases calcium release from bone during resorptive phases.
-
Osteoclast Inhibition: Cellular uptake by resorbing osteoclasts induces cytoskeletal disruption and apoptosis through inhibition of the mevalonate pathway . Preclinical studies demonstrate 85-90% reduction in osteoclast activity at therapeutic concentrations .
-
Cytokine Modulation: Downregulation of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production from bone marrow stromal cells creates an unfavorable microenvironment for osteoclastogenesis .
Table 2: Comparative Inhibition Constants
Target Enzyme | (nM) |
---|---|
Farnesyl pyrophosphate synthase | 3.2 |
Osteoclast vacuolar ATPase | 28.4 |
Matrix metalloproteinase-9 | 410 |
Clinical Applications in Metabolic Disorders
Hypercalcemia of Malignancy
Aredia's efficacy in cancer-related hypercalcemia was established through four pivotal trials involving 290 patients. The 90 mg dose administered over 2-4 hours achieved normocalcemia (10.8 mg/dL) in 70% of patients by day 7, compared to 22% with saline hydration alone .
Table 3: Response Rates by Dose (Hypercalcemia Trials)
Dose (mg) | Infusion Duration | Normocalcemia Rate (Day 7) | Median Duration (Days) |
---|---|---|---|
30 | 24 hours | 40% | 4 |
60 | 4 hours | 78% | 6.5 |
90 | 2 hours | 70% | 14 |
Notably, 53% of patients maintained calcium control for ≥14 days with the 90 mg regimen . The drug's effect appears independent of tumor type, with equivalent responses observed in squamous cell carcinoma (64% response) and hematologic malignancies (72%) .
Paget's Disease of Bone
In 64 patients with moderate-to-severe Paget's disease (alkaline phosphatase ≥3×ULN), Aredia demonstrated:
-
50% reduction in serum alkaline phosphatase (SAP) in 58% of patients
-
30% SAP decrease in 82% of patients
-
Urinary hydroxyproline/creatinine ratios normalized in 67% of cases
Table 4: Biochemical Markers in Paget's Disease (90 mg Cumulative Dose)
Parameter | Baseline Mean | Post-Treatment Mean | % Reduction |
---|---|---|---|
Serum alkaline phosphatase | 1085 U/L | 412 U/L | 62% |
Urinary hydroxyproline | 0.19 ratio | 0.07 ratio | 63% |
Pharmacokinetic Profile
Absorption and Distribution
Following IV infusion, pamidronate exhibits:
-
Linear pharmacokinetics over 30-90 mg range
-
Volume of distribution: 107 ± 50 mL/kg
Bone uptake follows saturable kinetics with 54 ± 16% of dose retained in skeletal tissue after 120 hours . The elimination half-life from bone approaches 300 days due to slow dissociation from hydroxyapatite .
Metabolism and Excretion
-
Metabolism: No hepatic metabolism observed
-
Excretion: 46 ± 16% renal excretion unchanged within 5 days
Table 5: Pharmacokinetic Parameters (60 mg Dose)
Parameter | Value (Mean ± SD) |
---|---|
18.4 ± 3.2 μg/mL | |
28 ± 7 hours | |
AUC | 295 ± 89 μg·h/mL |
Parameter | Incidence | Median Onset | Median Duration |
---|---|---|---|
Serum phosphate | 30% | 24 hours | 7 days |
Ionized calcium | 18% | 48 hours | 3 days |
Creatinine | 8% | 72 hours | 14 days |
Renal Considerations
Despite being renally cleared, clinical trials showed:
-
8% incidence of serum creatinine elevation >0.5 mg/dL
-
No cases of acute renal failure at recommended doses
Comparative Efficacy Analysis
Versus Etidronate
A head-to-head trial (n=65) demonstrated superior calcium control with Aredia 60 mg vs etidronate 7.5 mg/kg:
-
Normocalcemia rates: 70% vs 41% (P<0.05)
Dose-Response Relationships
Meta-analysis of 214 patients revealed:
-
30 mg: 40% response (95% CI 32-48)
-
60 mg: 68% response (95% CI 61-75)
Dosing Recommendations
Table 7: Approved Regimens by Indication
Indication | Dose | Infusion Duration | Repeat Interval |
---|---|---|---|
Hypercalcemia (moderate) | 60-90 mg | 2-24 hours | 7 days |
Hypercalcemia (severe) | 90 mg | 4 hours | 7 days |
Paget's disease | 30 mg ×3 days | 4 hours | 6 months |
Hydration protocols mandate 500 mL saline co-infusion with pamidronate, followed by 2 L/day maintenance . Serum calcium monitoring should continue for ≥2 weeks post-treatment due to potential late hypocalcemia .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume